molecular formula C21H42N2O3 B14475045 Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt CAS No. 71832-73-0

Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt

Cat. No.: B14475045
CAS No.: 71832-73-0
M. Wt: 370.6 g/mol
InChI Key: FMOIBNDLQJNUQC-UHFFFAOYSA-N
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Description

Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt is a chemical compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of different substances. This compound is part of a larger family of glycine derivatives, which are known for their versatility and effectiveness in a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt typically involves the reaction of glycine with N-methyl-N-(1-oxo-9-octadecenyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in reactors equipped with temperature and pressure controls. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of substances. At the molecular level, it interacts with lipid bilayers and proteins, altering their structure and function to enhance solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt
  • Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, calcium salt

Comparison

Compared to its sodium and calcium counterparts, Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt offers unique advantages in terms of solubility and effectiveness in specific applications. Its ammonium group provides better compatibility with certain biological systems, making it more suitable for use in medical and biological research.

Properties

CAS No.

71832-73-0

Molecular Formula

C21H42N2O3

Molecular Weight

370.6 g/mol

IUPAC Name

azanium;2-[methyl(octadec-9-enoyl)amino]acetate

InChI

InChI=1S/C21H39NO3.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);1H3

InChI Key

FMOIBNDLQJNUQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[NH4+]

Origin of Product

United States

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